4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydro-2H-pyran-2-one
Overview
Description
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydro-2H-pyran-2-one” is a type of organic compound. It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Synthesis Analysis
The synthesis of this compound involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound can be obtained from crystallographic data . The structure, properties, spectra, suppliers, and links for this compound can be found in various databases .Chemical Reactions Analysis
The compound undergoes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its purity, molecular formula, molecular weight, physical state, and appearance . The compound is a solid at 20°C and has a purity of >98.0% (GC) (T). Its molecular formula is C11H16BNO2 and its molecular weight is 205.06 .Scientific Research Applications
Synthesis and Characterization
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydro-2H-pyran-2-one has been extensively studied for its synthesis and characterization. Studies have shown the synthesis and crystal structure analysis using techniques such as FT-IR, NMR, MS spectroscopy, and X-ray diffraction. Density functional theory (DFT) has been utilized to calculate the molecular structure and investigate the molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties of the compounds and ensuring the accuracy of the crystal structures determined by single crystal X-ray diffraction (Liao et al., 2022); (Huang et al., 2021); (Yang et al., 2021).
Applications in Luminescent Materials
This compound has been utilized in the synthesis of luminescent materials. For instance, it has been used in the synthesis of fluorene copolymers, which exhibit photoluminescence and electroluminescence properties. The polymers displayed emission from both the main chain and specific units, suggesting their potential in optoelectronic applications (Cheon et al., 2005).
Polymerization and Material Synthesis
The compound has also been applied in polymerization processes to produce materials with special properties. For instance, it has been involved in Suzuki-Miyaura chain growth polymerization, leading to the formation of polymers with high fluorescence emission, tunable by the incorporation of different dye labels. These polymers have applications in creating nanoparticles with bright and enduring fluorescence brightness, crucial for various technological and medical applications (Fischer et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO4/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRZZLLLMBDNOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCOC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydro-2H-pyran-2-one | |
CAS RN |
1159919-02-4 | |
Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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